molecular formula C10H10N2O2 B2785268 2-(Oxolan-3-yloxy)pyridine-3-carbonitrile CAS No. 1340269-65-9

2-(Oxolan-3-yloxy)pyridine-3-carbonitrile

Cat. No.: B2785268
CAS No.: 1340269-65-9
M. Wt: 190.202
InChI Key: IPOFRZXBWQLIDG-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yloxy)pyridine-3-carbonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an oxolan-3-yloxy group and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yloxy)pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with oxolan-3-yloxy compounds under specific conditions. One common method involves the use of cyanoacetic acid hydrazones and piperidine acetate as reagents, followed by refluxing in an aqueous solution with acetic acid . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yloxy)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The pyridine ring can undergo substitution reactions, where the oxolan-3-yloxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the pyridine ring.

Scientific Research Applications

2-(Oxolan-3-yloxy)pyridine-3-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yloxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that this compound can bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of tumor cell growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxolan-3-yloxy)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential antitumor activity and versatility in chemical reactions make it a valuable compound for research and industrial applications.

Biological Activity

2-(Oxolan-3-yloxy)pyridine-3-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring, an oxolane (tetrahydrofuran) moiety, and a cyano group. Its molecular formula is C₁₁H₉N₃O, with a molecular weight of approximately 201.21 g/mol. The structural diversity of this compound allows for various interactions with biological targets, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that compounds within the pyridine family, including this compound, exhibit significant antimicrobial properties. A study highlighted that derivatives with similar structures demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

CompoundActivityReference
This compoundAntimicrobial
3-Cyano-2-pyridonesAntimicrobial

Anticancer Potential

The anticancer properties of this compound have been investigated, particularly its ability to inhibit specific kinases involved in cancer progression. Compounds similar to this have shown promise as PIM1 kinase inhibitors, which are crucial in cancer cell survival and proliferation .

Mechanisms of Action:

  • PIM1 Kinase Inhibition: This kinase is often overexpressed in cancer cells, making it a target for therapeutic intervention.
  • Cell Cycle Regulation: The compound may interfere with the cell cycle processes, leading to apoptosis in cancerous cells.

Neurological Effects

Emerging evidence suggests that derivatives of pyridine compounds may also exhibit neuroprotective effects. Studies have indicated potential antidepressant activity linked to similar chemical structures .

Activity TypeMechanismReference
AntidepressantModulation of neurotransmitter systems
NeuroprotectionReduction of oxidative stress

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound. One notable study involved administering this compound to animal models to assess its impact on tumor growth and survival rates.

Case Study Summary:

  • Objective: Evaluate the anticancer effects on specific tumor types.
  • Methodology: Animal models were treated with varying doses of the compound.
  • Findings: Significant reduction in tumor size was observed compared to control groups, indicating strong anticancer potential.

Properties

IUPAC Name

2-(oxolan-3-yloxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-2-1-4-12-10(8)14-9-3-5-13-7-9/h1-2,4,9H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOFRZXBWQLIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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